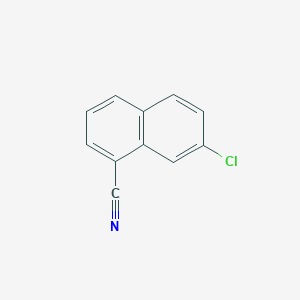

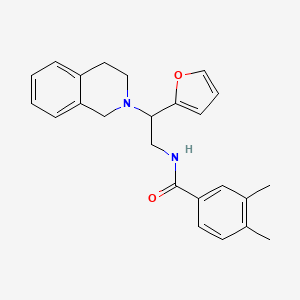

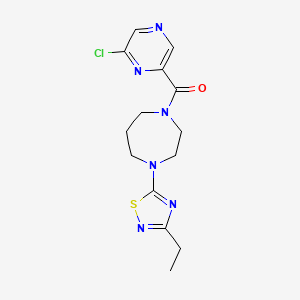

![molecular formula C22H15F3N4O B2576448 (Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1012565-90-0](/img/structure/B2576448.png)

(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a trifluoromethyl group, which can enhance the compound’s metabolic stability and lipophilicity .

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The presence of the indole group could allow for π-π stacking interactions, while the trifluoromethyl group could enhance the compound’s lipophilicity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich indole group and the electron-withdrawing trifluoromethyl group .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Highly Enantioselective Alkylation Reaction

Enamides have been utilized in the highly enantioselective alkylation reaction of enamides with indolyl alcohols, catalyzed by phosphoric acid derived from H8-BINOL. This reaction provides beta-aryl 3-(3-indolyl)propanones with high yields and excellent enantioselectivity, demonstrating the potential of enamides in asymmetric synthesis (Guo et al., 2009).

Synthesis of Highly Substituted Indolines and Indoles

Ynamides, closely related to the cyanide functionality, have been used in intramolecular [4 + 2] cycloadditions with conjugated enynes to afford substituted indolines, which can be oxidized to yield corresponding indoles. This showcases the utility of ynamides in constructing complex indole-based structures (Dunetz & Danheiser, 2005).

Spirocyclic Indolines Construction

The catalyzed domino reaction of enamide-ynamides for constructing spirocyclic indolines highlights the innovative approach to creating complex molecular architectures from simpler enamide and ynamide precursors. This method involves cyclization and cyanide addition, resulting in spiroindolopyrrolidines with good diastereoselectivity (Yamaoka et al., 2022).

One-Pot Synthesis of Indolizino[8,7-b]indoles

β-Enamino esters, generated from addition reactions involving tryptamines, have been utilized in a one-pot synthesis process leading to 6,11-dihydro-5H-indolizino[8,7-b]indoles. This process includes a CF3SO3H catalyzed Pictet–Spengler cyclization, demonstrating the versatility of enamino esters in synthesizing complex heterocyclic compounds (Zhu et al., 2014).

Isomerization of N-Allyl Amides

The isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides has significant implications for the synthesis of bioactive pharmacophores. This method demonstrates an efficient approach to obtaining enamides with exceptional geometric selectivity, which are crucial in various natural products and pharmaceutical applications (Trost et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with an indole structure, like “(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide”, often interact with various proteins and enzymes in the body due to their aromatic nature and ability to form hydrogen bonds .

Mode of Action

The compound might bind to its target protein or enzyme, causing a conformational change that affects the protein’s function . The cyano groups and trifluoromethyl group could potentially enhance binding affinity or selectivity .

Biochemical Pathways

The exact pathways affected would depend on the specific targets of the compound. Indole-containing compounds are involved in a wide range of biological processes, including neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The ADME properties of the compound would be influenced by its chemical structure. For instance, the presence of polar cyano groups and a trifluoromethyl group could affect its solubility, absorption, and metabolic stability .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O/c23-22(24,25)18-7-2-3-8-19(18)28-21(30)15(13-27)12-16-14-29(11-5-10-26)20-9-4-1-6-17(16)20/h1-4,6-9,12,14H,5,11H2,(H,28,30)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAQCNXPTQMSLH-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC#N)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CCC#N)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)

![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2576381.png)

![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2576382.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)